molecular formula C18H22N4O B2993639 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine CAS No. 339019-29-3

4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine

Cat. No.: B2993639
CAS No.: 339019-29-3
M. Wt: 310.401
InChI Key: LTTRJKSURXKSCB-UHFFFAOYSA-N
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Description

4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine is a heterocyclic compound featuring a pyrimidine core substituted with phenyl (position 2), pyrrolidinyl (position 6), and morpholine (position 4) groups. Its structure combines aromaticity (phenyl), nitrogen-rich rings (pyrimidine), and flexible cyclic amines (morpholine and pyrrolidine), making it a versatile scaffold for medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-2-6-15(7-3-1)18-19-16(21-8-4-5-9-21)14-17(20-18)22-10-12-23-13-11-22/h1-3,6-7,14H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTRJKSURXKSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine typically involves multi-step organic reactions. One common approach is the construction of the pyrimidine ring followed by the introduction of the phenyl and pyrrolidinyl substituents. The final step involves the attachment of the morpholine ring. Key reagents and conditions include:

    Pyrimidine ring formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Phenyl and pyrrolidinyl substitution: These groups can be introduced via nucleophilic substitution reactions.

    Morpholine attachment: This step often involves nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents at Pyrimidine Positions Core Modifications CAS/Reference
4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine 2-Ph, 6-Pyrrolidinyl, 4-Morpholine Pyrimidine core N/A
Isopropyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide 2-Ph, 6-Pyrrolidinyl, 4-Sulfide-isopropyl Sulfide substitution at position 4 724740-37-8
4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}morpholine 2-(2,4-Dichlorobenzyl)sulfanyl, 6-Me Dichlorobenzyl and methyl groups 339017-82-2
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline core (replaces pyrimidine) Chloro and quinoline substitution N/A
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine 6-Phenylsulfanylmethyl, 2-Pyridinyl Sulfur-linked phenyl and pyridinyl 303147-61-7

Key Observations :

  • Position 6 : Pyrrolidinyl groups (common in the target compound and ) contribute to basicity and conformational flexibility, whereas methyl or sulfanyl groups (e.g., ) increase hydrophobicity.
  • Position 4 : Morpholine is a frequent substituent, but sulfide or ether linkages (e.g., ) alter electronic properties and metabolic stability.

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Compound Name logP Hydrogen Bond Acceptors Hydrogen Bond Donors Topological Polar Surface Area (Ų) Molecular Weight
This compound ~2.1 (est.) 6 0 ~63 ~325.4
4-{2-Methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine 1.2 5 0 63.6 299.4
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine 3.51 (predicted) 5 0 63.6 364.46
Isopropyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide 3.1 (est.) 4 0 58.3 299.43

Key Observations :

  • The target compound’s logP (~2.1) suggests moderate lipophilicity, suitable for blood-brain barrier penetration, whereas sulfur-containing derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability.
  • All analogues lack hydrogen bond donors, enhancing bioavailability by reducing metabolic oxidation.

Biological Activity

The compound 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine is a synthetic molecule that has garnered attention in pharmacological research for its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 270.33 g/mol

This compound features a morpholine ring, a pyrimidine moiety, and a phenyl group, which contribute to its biological properties.

Research indicates that compounds with similar structures often act as protein kinase inhibitors. Kinases play crucial roles in various cellular processes, including signal transduction and cell division. The inhibition of specific kinases can lead to therapeutic effects in cancer and other diseases.

Inhibition of Protein Kinases

Studies have shown that pyrimidine derivatives exhibit significant inhibitory effects on various protein kinases, including cyclin-dependent kinases (CDKs) and others involved in cancer progression. For instance, compounds structurally related to this compound have demonstrated IC₅₀ values in the nanomolar range against specific kinases, indicating potent activity .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For example:

  • HCT116 (Colon Cancer) : IC₅₀ = 9.76 µM
  • OVCAR-8 (Ovarian Cancer) : IC₅₀ = 7.76 µM

These findings suggest that the compound may be effective in targeting cancer cells by interfering with their growth signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar derivatives have shown promising activity against various microorganisms, indicating a potential role in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of morpholine derivatives, including this compound:

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyrimidine derivatives, indicating that substitutions at specific positions significantly enhance potency against cancer cell lines .
  • Kinase Inhibition Study :
    • Research conducted by Wang et al. demonstrated that related compounds effectively inhibited CDK activity, leading to reduced tumor growth in preclinical models .
  • Antimicrobial Efficacy :
    • Another investigation reported that similar compounds exhibited significant antimicrobial activity against resistant bacterial strains, suggesting potential applications in infectious disease treatment .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC₅₀ Value (µM)Reference
AntiproliferativeHCT1169.76
AntiproliferativeOVCAR-87.76
AntimicrobialVarious MicroorganismsNot specified

Q & A

Q. What are the established synthetic routes for 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine, and what intermediates are critical?

The compound is typically synthesized via multi-step reactions involving pyrimidine core functionalization. A common approach involves:

  • Step 1 : Preparation of a chloropyrimidine intermediate (e.g., 4-chloro-6-arylpyrimidine) through condensation reactions.
  • Step 2 : Substitution of the chlorine atom with pyrrolidine under reflux conditions, often in ethanol or THF with a base like K₂CO₃ .
  • Step 3 : Introduction of the morpholine moiety via nucleophilic aromatic substitution or Mannich-type reactions. For example, morpholine can be reacted with formaldehyde and intermediates under reflux in ethanol . Key intermediates include 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine and 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) are critical for confirming substituent positions. For example, morpholine protons appear as a singlet at δ ~3.5 ppm, while pyrrolidine protons show multiplet patterns near δ ~1.8–2.5 ppm .
  • LCMS/HRMS : Used to verify molecular weight and purity. A typical LCMS peak for the protonated ion ([M+H]⁺) would align with the theoretical mass .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, which are crucial for understanding solid-state stability .

Advanced Research Questions

Q. How can reaction yields be optimized using Design of Experiments (DOE) for the morpholine functionalization step?

DOE can systematically evaluate variables such as:

  • Solvent polarity : Ethanol vs. THF, which affects reaction kinetics.
  • Temperature : Reflux (~80°C) vs. microwave-assisted heating.
  • Catalyst/base : K₂CO₃ vs. LiOH, with the latter showing faster kinetics in some pyrimidine syntheses . A central composite design (CCD) can identify optimal conditions, balancing yield and side-product formation. For example, achieved 70–85% yields using ethanol reflux with LiOH .

Q. How should researchers address discrepancies in NMR data caused by tautomerism or dynamic effects?

  • Variable Temperature (VT) NMR : Detects tautomeric equilibria by observing signal coalescence at elevated temperatures.
  • 2D NMR (COSY, NOESY) : Resolves overlapping peaks and confirms through-space interactions. For instance, intramolecular hydrogen bonds (e.g., N–H⋯N) can stabilize specific tautomers, as seen in pyrimidine derivatives .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomeric forms and align with experimental data .

Q. What mechanistic insights explain the impact of substituents on biological activity in related pyrimidine derivatives?

  • Electron-Withdrawing Groups (EWGs) : Substituents like fluorine (e.g., 4-fluorophenyl) enhance metabolic stability by reducing CYP450-mediated oxidation.
  • Steric Effects : Bulky groups (e.g., isopropyl) at the pyrimidine 6-position can hinder target binding, as observed in SAR studies of antimicrobial pyrimidines .
  • Hydrogen-Bonding Capacity : Morpholine’s oxygen atom participates in H-bonding with biological targets, as demonstrated in kinase inhibitor studies .

Q. How can researchers validate conflicting bioactivity data across studies?

  • Dose-Response Curves : Replicate assays with standardized protocols (e.g., IC₅₀ determinations) to rule out false positives.
  • Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to assess selectivity.
  • Structural Analog Comparison : Compare activity with derivatives like 4-(4-methoxyphenyl)-6-arylpyrimidines to isolate substituent effects .

Methodological Considerations

Q. What precautions are essential for handling morpholine-containing intermediates during scale-up?

  • Inert Atmosphere : Use N₂/Ar to prevent oxidation of morpholine’s tertiary amine.
  • Waste Management : Separate morpholine-containing waste for neutralization (e.g., with HCl) before disposal, as per EPA guidelines .
  • Reaction Quenching : Add reactions to ice-cold water to precipitate products and minimize volatile byproducts .

Q. How can computational tools predict the compound’s ADMET properties?

  • Software : SwissADME or ADMET Predictor™ estimate logP (lipophilicity), CYP inhibition, and BBB permeability.
  • MetaCyc Pathway Analysis : Predicts metabolic hotspots (e.g., morpholine ring oxidation) .

Data Contradiction Analysis

Q. Why might biological assays show inconsistent results for derivatives with similar substituents?

  • Solubility Differences : Morpholine derivatives with hydrophobic aryl groups may form aggregates, reducing apparent activity.
  • Crystal Polymorphism : Variations in solid-state packing (e.g., hydrogen-bond networks) can alter dissolution rates and bioavailability .
  • Assay Interference : Aromatic amines (e.g., pyrimidin-2-amines) may quench fluorescence in high-throughput screens, leading to false negatives .

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